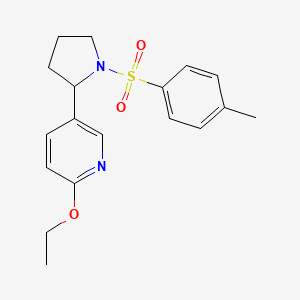
1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two methyl groups and a nitroethenyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with a nitroethenylating agent. One common method is the condensation reaction between 1,3-dimethylpyrazole and 2-nitroethanal under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups and the nitroethenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is typically 1,3-dimethyl-4-(2-aminoethenyl)-1H-pyrazole.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitroethenyl group can undergo metabolic transformations, and the resulting metabolites may exert biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-4-(2-nitroethenyl)-2-pyrrolidinone
- 1,3-Dimethyl-4-(2-nitroethenyl)-1H-imidazole
Uniqueness
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both methyl groups and the nitroethenyl group imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
1,3-dimethyl-4-(2-nitroethenyl)pyrazole |
InChI |
InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3 |
InChIキー |
ZLPQECQXOSYESI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C=C[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)



![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)

![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
